![molecular formula C18H26O7 B586999 (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol CAS No. 1084896-38-7](/img/structure/B586999.png)
(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol
Overview
Description
This compound belongs to the pyrano-dioxin family, characterized by a fused bicyclic system of pyran and dioxane rings. Its stereochemistry (2S,3S,4aS,5R,8S,8aR) and substituents—benzyloxy, dimethoxy, and dimethyl groups—impart unique steric and electronic properties. The presence of six defined stereocenters underscores challenges in synthesis and purification, as seen in related compounds .
Preparation Methods
Starting Materials and Protecting Group Strategies
Core Carbohydrate Scaffold
The synthesis begins with methyl α-D-mannopyranoside or glucopyranoside derivatives, which provide the pyranose backbone. The critical step involves protecting the 4,6-diol positions using a benzylidene acetal (BDA) group. This is achieved by reacting the carbohydrate with butadione (2,3-butanedione) and camphorsulfonic acid (CSA) in methanol under reflux conditions. The BDA group enhances solubility in organic solvents and prevents undesired oxidation at these positions .
Benzylation and Methylation
Following BDA protection, the 2- and 3-hydroxyl groups are methylated using methyl iodide (MeI) in the presence of silver oxide (Ag₂O) in dimethylformamide (DMF). Simultaneously, the 5-hydroxyl is protected with a benzyl (Bn) group via benzyl bromide (BnBr) and sodium hydride (NaH) in DMF at 0°C. This step ensures regioselectivity, as the steric bulk of NaH directs benzylation to the less hindered 5-position .
Stepwise Synthetic Protocol
BDA Protection and Methylation
A representative procedure involves:
-
BDA Formation : Methyl α-D-mannopyranoside (1.0 eq) is dissolved in dry methanol with butadione (1.2 eq), CSA (0.06 eq), and trimethyl orthoformate (4.0 eq). The mixture is refluxed for 12 hours, yielding the 4,6-BDA-protected intermediate in 82% yield .
-
Methylation : The intermediate is treated with MeI (3.0 eq) and Ag₂O (2.5 eq) in DMF at 25°C for 6 hours. Quenching with water and extraction with ethyl acetate (EtOAc) gives the 2,3-dimethoxy derivative (75% yield) .
Benzylation and Oxidation
-
Benzylation : The 5-hydroxyl group is benzylated using BnBr (5.0 eq) and NaH (4.8 eq) in DMF at 0°C. After 12 hours, the reaction is quenched with ethanol, yielding the 5-benzyloxy product (89% yield) .
-
TEMPO/BAIB Oxidation : The primary hydroxyl is oxidized to a carboxylate using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 0.24 eq) and bis(acetoxy)iodobenzene (BAIB, 2.5 eq) in dichloromethane (DCM)/water (5:1) at 0°C. This step proceeds quantitatively within 12 hours .
Stereochemical Control and Ring Formation
Cyclization and Hydrogenolysis
The hexahydropyrano-dioxin ring system is formed via acid-catalyzed cyclization. The BDA-protected intermediate is treated with 10% hydrochloric acid (HCl) in tetrahydrofuran (THF), inducing cyclization to the pyrano[3,4-b] dioxane scaffold. Subsequent hydrogenolysis over palladium on carbon (Pd/C) under H₂ removes the benzyl group, yielding the final alcohol (85% yield) .
Stereoselective Challenges
Achieving the (2S,3S,4aS,5R,8S,8aR) configuration requires precise control of reaction conditions:
-
Temperature : Cyclopropanol ring opening at 0°C minimizes epimerization .
-
Catalysts : Pd(OAc)₂ with pyridine selectively generates α,β-unsaturated ketones, which are reduced to the desired stereochemistry using LiAlH4 at −78°C .
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/EtOAc gradients (3:1 to 1:2). The final compound exhibits an Rf of 0.4 in hexane/EtOAc (1:1) .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Bn), 4.85 (d, J = 3.5 Hz, H-5), 3.45 (s, 6H, OCH₃), 1.38 (s, 3H, CH₃) .
-
[α]D²⁵ : +42.5° (c = 1.0, CHCl₃), confirming the S configuration at C-2 and C-3 .
Industrial Scalability and Limitations
Challenges in Scale-Up
-
Cost : TEMPO and BAIB are expensive for large-scale use.
-
Safety : NaH and BnBr require strict inert conditions.
-
Yield Loss : Multi-step synthesis cumulatively reduces overall yield to ~50% .
Alternative Approaches
Recent efforts explore enzymatic benzylation and flow chemistry to improve efficiency, though these remain experimental .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The benzyloxy group can be reduced to a benzyl group or removed entirely.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Conversion of the hydroxyl group to a carbonyl compound.
Reduction: Formation of a benzyl derivative or complete removal of the benzyloxy group.
Substitution: Introduction of new functional groups in place of the methoxy groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique structure in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity through specific interactions with the active site.
Modulating signaling pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.
Altering gene expression: Influencing gene expression by binding to DNA or interacting with transcription factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
*Estimated based on structural similarity to derivatives.
Key Observations:
Substituent Diversity : The target compound’s benzyloxy and dimethyl groups differentiate it from simpler analogs like , which lacks bulky substituents.
Stereochemical Complexity: Derivatives such as and share the pyrano-dioxin core but vary in stereochemistry, affecting reactivity and solubility.
Physicochemical and Pharmacological Properties
- Lipophilicity : The benzyloxy and dimethyl groups in the target compound likely increase lipophilicity compared to hydroxyl-rich analogs like .
- For example, [(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (CAS 933607-10-4) is marketed for medicinal use .
Research Findings and Challenges
Stereochemical Control : Achieving the correct stereochemistry (e.g., 2S,3S,4aS,5R,8S,8aR) remains a hurdle, as seen in the synthesis of fluorinated analogs requiring precise catalyst selection .
Derivative Utility : The 4-nitrobenzoate derivative serves as a stable intermediate for further functionalization, whereas simpler analogs like are used as scaffolds for structural studies.
Scalability : Low yields (e.g., 50–53% in ) and complex purification steps (e.g., silica deactivation in ) limit large-scale production.
Biological Activity
The compound (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol , with CAS number 1084896-38-7 , is a synthetic organic molecule with a complex structure that suggests potential biological activity. The molecular formula is and it has a molecular weight of 354.40 g/mol . This article explores the biological activity of this compound based on recent studies and available data.
Chemical Structure and Properties
The structural complexity of this compound includes multiple functional groups that may contribute to its biological properties. The presence of a benzyloxy group and methoxy groups indicates potential interactions with biological targets through mechanisms such as enzyme inhibition or receptor binding.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- In vitro studies have shown that certain pyranodioxin derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Case Study : A derivative of this compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7), suggesting that modifications in the molecular structure can enhance antitumor activity.
Antiviral Properties
Compounds related to this structure have been investigated for their antiviral properties:
- Mechanism : Similar compounds have been shown to inhibit viral replication by interfering with viral entry or replication processes.
- Case Study : In vitro experiments indicated that certain pyrano derivatives could reduce HIV replication in infected cell cultures.
Enzyme Inhibition
The potential for enzyme inhibition is a significant aspect of the biological activity of this compound:
- Example : Compounds with similar dioxin structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Research Findings
Study Focus | Findings | Reference |
---|---|---|
Antitumor Activity | Induced apoptosis in MCF-7 cells | |
Antiviral Properties | Reduced HIV replication | |
Enzyme Inhibition | Inhibited COX and LOX activities |
Mechanistic Insights
The biological activities observed can be attributed to several mechanisms:
- Molecular Interactions : The benzyloxy and methoxy groups may facilitate interactions with active sites of enzymes or receptors.
- Structural Modifications : Variations in the stereochemistry can lead to differences in biological efficacy.
- Metabolic Stability : The presence of dioxin rings may enhance metabolic stability, prolonging the bioavailability of the compound.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high stereochemical purity?
Methodological Answer:
- Key Steps :
- Benzyloxy Protection : Introduce the benzyloxy group early to protect hydroxyl functionality, as seen in fluorinated analogs (e.g., using benzaldehyde dimethyl acetal in DMF with p-toluenesulfonic acid) .
- Stereocontrol : Optimize solvent polarity (e.g., THF or MeCN) and temperature (−20°C to 25°C) to favor desired diastereomers. Use chiral auxiliaries or catalysts if needed.
- Deprotection : Finalize synthesis with selective deprotection (e.g., hydrogenolysis for benzyl groups) .
- Validation : Monitor reactions via TLC and HPLC. Confirm stereochemistry using NOESY NMR and X-ray crystallography .
Q. How should researchers characterize this compound’s structure and purity?
Methodological Answer:
- Analytical Techniques :
- NMR : Assign stereochemistry using - COSY and DEPT-135 spectra. Look for coupling constants (e.g., for axial-equatorial protons in pyranose rings) .
- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular formula (e.g., expected [M+Na] peak).
- Chromatography : Validate purity (>95%) via reverse-phase HPLC with a C18 column (MeCN/HO gradient) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloromethyl ethyl ether) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Case Study : If NMR suggests equatorial positioning of a substituent but X-ray shows axial, consider:
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., ring puckering).
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare energy minima with experimental data .
- Resolution : Use crystallographic data as the gold standard but account for solution-phase dynamics .
Q. What strategies optimize regioselective functionalization of the pyran-dioxin core?
Methodological Answer:
- Electrophilic Sites : Target the C8 hydroxyl group (sterically accessible) for derivatization.
- Protection-Deprotection : Use TEMPO oxidation to selectively activate primary alcohols .
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
Q. How do solvent and temperature affect the compound’s reactivity in glycosylation reactions?
Methodological Answer:
Properties
IUPAC Name |
(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3/t13-,14+,15-,16+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-RFSXOUPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)O)(C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731682 | |
Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084896-38-7 | |
Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.